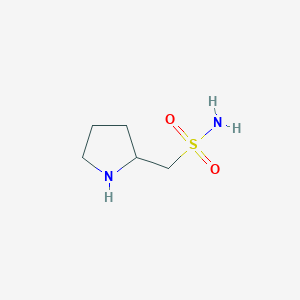

Pyrrolidin-2-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPRMRVYZCSKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrrolidin 2 Ylmethanesulfonamide and Its Analogues

Other Synthetic Routes

The synthesis of pyrrolidine (B122466) rings through the reaction of α-haloketones with amines represents a significant pathway in heterocyclic chemistry. This methodology is predicated on the bifunctional electrophilic nature of α-haloketones, which possess two sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bearing the halogen. The reaction with an amine, a nucleophile, can proceed via initial alkylation at the α-carbon, followed by an intramolecular cyclization to form the pyrrolidine heterocycle.

A notable example of this strategy involves the reaction of a dialkylamine with an α-bromoketone, such as phenacyl bromide. The initial step is a nucleophilic substitution where the amine displaces the bromide ion, leading to the formation of an aminoketone intermediate. This intermediate is then induced to cyclize upon treatment with a base, such as sodium methoxide, to yield a pyrrolidine derivative. nih.gov

The general mechanism for this transformation is detailed below:

Nucleophilic Attack: The amine nitrogen atom attacks the electrophilic α-carbon of the α-bromoketone, displacing the bromide ion in an SN2 reaction. This forms a γ-aminoketone intermediate.

Intramolecular Cyclization: The lone pair of the nitrogen in the γ-aminoketone attacks the carbonyl carbon. This step is often facilitated by a base, which can deprotonate the amine (if it's a primary or secondary amine) or simply promote the cyclization.

Dehydration: The resulting hemiaminal intermediate then typically undergoes dehydration to form an enamine within the five-membered ring, or if the conditions are reductive, it can be converted to the saturated pyrrolidine ring.

This synthetic approach is a versatile tool for constructing substituted pyrrolidines. The substitution pattern on the final pyrrolidine ring is directly determined by the structure of the starting α-bromoketone and the amine. For the synthesis of analogues of Pyrrolidin-2-ylmethanesulfonamide, this would conceptually involve a primary or secondary amine bearing the requisite methanesulfonamide (B31651) group at the appropriate position.

Detailed research findings for a representative synthesis of a pyrrolidine derivative using this method are summarized in the table below.

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Condition | Product Class | Reference |

|---|---|---|---|---|---|

| Dialkylamine (40) | Phenacyl bromide | γ-Aminoketone (41) | Sodium methoxide | Pyrrolidine derivative (42) | nih.gov |

The reactivity of α-haloketones is significantly influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electrophilicity of the α-carbon atom, making it more susceptible to reaction with nucleophiles like amines. nih.gov

Mechanistic and Theoretical Investigations of Pyrrolidin 2 Ylmethanesulfonamide Chemistry

Reaction Mechanism Elucidation in Pyrrolidin-2-ylmethanesulfonamide Synthesis

The synthesis of the pyrrolidine (B122466) ring, a core component of this compound, can be achieved through various chemical reactions. Elucidating the mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing yields. This involves identifying the transient intermediate species and the energy profiles of the transition states that connect them.

Understanding the pathway of a chemical reaction requires the characterization of its intermediates and transition states. Quantum chemical studies, for instance, can map out the entire energy landscape of a reaction, providing critical insights into its feasibility and kinetics.

A computational study on the synthesis of pyrrolidinedione derivatives, which share the pyrrolidine core, identified several key stages: Michael addition, an oxygen atom migration (a Nef-type rearrangement), and the final cyclization to form the pyrrolidine ring. rsc.org The calculated energy barriers for each step provide a quantitative look at the reaction's progression. For example, the initial Michael addition has a relatively low energy barrier, while subsequent proton transfer steps can be significantly higher, representing rate-determining steps in the sequence. rsc.orgresearchgate.net

Mechanistic studies on copper-catalyzed intramolecular C–H amination to form pyrrolidines have also been conducted. nih.govacs.orgresearchgate.net These investigations, combining experimental and computational data, explore the role of different copper oxidation states (Cu(I) to Cu(III)) and the nature of the reactive intermediates, such as nitrogen-centered radicals. nih.govacs.org In one such study, a minimum energy crossing point (MECP) was identified, which represents the transition from a singlet to a triplet spin state as the N-F bond is broken and the copper center is oxidized to Cu(II). acs.org Another proposed mechanism for pyrrolidine synthesis involves the photochemical ring contraction of pyridines, proceeding through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. nih.gov

Table 1: Calculated Energy Barriers in a Representative Pyrrolidine Synthesis This table illustrates the energy barriers for the formation of a pyrrolidinedione derivative, a related heterocyclic structure. The data is derived from a quantum chemical study. rsc.orgresearchgate.net

| Reaction Step | Description | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane (B149229) to coumarin. | 21.7 | rsc.org |

| Proton Transfer | Transfer of a proton from the methylene (B1212753) to the nitro group. | 197.8 | rsc.org |

| Oxygen Migration | Assisted by a water molecule. | 142.4 | rsc.org |

| Tautomerization | Required for cyclization. | 178.4 | rsc.org |

| Cyclization | Final ring-forming step. | 11.9 | rsc.org |

The pathway of a chemical synthesis and the resulting product distribution are highly sensitive to reaction conditions such as solvent, temperature, and the nature of the reagents and catalysts used.

In the synthesis of substituted pyrrolidines, solvent choice can dramatically affect the yield. For example, in certain cycloaddition reactions, less polar solvents like toluene (B28343) can cause the precipitation of polar intermediates, which significantly lowers the yield of the final product. scholaris.ca The choice of halogenating agent in a cascade reaction can also be critical; N-Bromosuccinimide (NBS) can be an effective promoter, while related reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) may result in sluggish or unsuccessful reactions. rsc.org

In copper-catalyzed amination reactions to form pyrrolidines, both the ligand on the copper catalyst and the nature of the starting amide play a crucial role. nih.govacs.orgnih.gov Studies comparing N-fluoro and N-chloro amides found that the N-fluoro substrate led to a much higher yield (99%) compared to the N-chloro analog (83%). acs.org This difference is attributed to more favorable reaction pathways for the fluoride-containing substrate. acs.org Furthermore, the diastereoselectivity of such reactions can be influenced by the choice of chiral ligands, such as (R,R)-Phbox, which can favor the formation of a specific stereocenter. nih.gov

Table 2: Effect of Reaction Conditions on a Representative Pyrrolidine Synthesis This table summarizes how different reagents and solvents influence the outcome of an aziridine (B145994) ring expansion cascade to form functionalized pyrrolidines. rsc.org

| Halogen Source | Solvent | Temperature (°C) | Combined Yield (%) | Outcome | Reference |

|---|---|---|---|---|---|

| NBS | MeCN | -20 | 85 | Effective reaction | rsc.org |

| NBS | EtOAc | 25 | 78 | Slightly lower yield | rsc.org |

| NBS | DCM | -20 | 75 | Lower yield | rsc.org |

| NCS | MeCN | -20 | Trace | Sluggish reaction | rsc.org |

| NIS | MeCN | -20 | Trace | Sluggish reaction | rsc.org |

Computational Chemistry Applications

Computational chemistry is an indispensable tool for modern chemical research, providing insights that are often difficult or impossible to obtain through experimentation alone. For a molecule like this compound, computational methods can predict its structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov For a sulfonamide-containing compound, DFT can be used to optimize its geometry, calculate vibrational frequencies (which can be compared with experimental IR and Raman spectra), and analyze its molecular orbitals. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they help characterize the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of reactivity. nih.gov For example, in a study of 5-aryl thiophenes bearing sulphonylacetamide moieties, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the HOMO-LUMO gap for a series of compounds, providing insight into their relative stabilities. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer interactions. nih.gov

Table 3: Representative DFT-Calculated Parameters for a Sulfonamide Schiff Base The following data for a synthesized sulfonamide Schiff base (C₁₆H₁₄N₄O₃S) was calculated using DFT at the B3LYP/6-311G+(d,p) level, illustrating the types of electronic properties that can be determined. nih.gov

| Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.73 eV | Energy of the highest occupied molecular orbital (electron-donating ability) | nih.gov |

| LUMO Energy | -2.70 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) | nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.03 eV | Indicates chemical reactivity and stability | nih.gov |

| Dipole Moment | 4.93 Debye | Measures the overall polarity of the molecule | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). als-journal.com This method is fundamental in drug discovery for screening large libraries of compounds and identifying potential drug candidates. als-journal.comsemanticscholar.org The pyrrolidine ring is a common scaffold in many biologically active compounds, including inhibitors of enzymes like matrix metalloproteinases (MMPs). nih.govnih.gov

In a typical docking study, a pyrrolidine-based inhibitor would be placed in the active site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. mdpi.com For instance, molecular docking of pyrrolidine-based iminosugars into the active site of human β-glucocerebrosidase revealed that an alkyl chain attached to the pyrrolidine ring could have favorable interactions with a hydrophobic pocket, while the core iminosugar part formed essential hydrogen bonds with key amino acid residues like Asp127, Glu235, and Glu340. nih.gov Similarly, docking studies of benzofuroxan-based pyrrolidine hydroxamates have been used to understand their inhibitory activity against MMPs. nih.gov

Table 4: Example Molecular Docking Results for a Pyrrole-Based Inhibitor This table shows the docking scores for a series of newly synthesized pyrrole (B145914) derivatives against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a common target for antitubercular drugs. mdpi.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| 5a | -8.7 | TYR158, MET199 | mdpi.com |

| 5d | -8.9 | TYR158, MET199 | mdpi.com |

| 5h | -9.1 | TYR158, MET199 | mdpi.com |

| 5j | -9.3 | TYR158, MET199 | mdpi.com |

| 5l | -9.5 | TYR158, MET199 | mdpi.com |

While docking provides a static picture of a ligand in a receptor's active site, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD is crucial for conformational analysis, revealing the flexibility of a molecule and the different shapes it can adopt in solution or when bound to a protein.

Prediction of Reactivity and Selectivity in this compound Transformations

The prediction of reactivity and selectivity in chemical transformations involving this compound is a crucial aspect of its synthetic manipulation and application. Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool in elucidating reaction mechanisms and forecasting outcomes. These theoretical approaches allow for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, thereby providing a quantitative basis for understanding and predicting chemical behavior.

In the context of this compound, reactivity predictions often focus on several key aspects. One major area of interest is the functionalization of the pyrrolidine ring. The principles of reactivity-selectivity can be applied to predict the outcomes of reactions such as halogenation. For instance, in radical substitution reactions, the selectivity for substitution at different positions on the pyrrolidine ring can be estimated by considering the relative stability of the resulting carbon-centered radicals. Tertiary hydrogens are generally more reactive than secondary hydrogens, which are in turn more reactive than primary hydrogens.

Another significant area of investigation is the chemistry of the sulfonamide group. The nitrogen atom of the sulfonamide can participate in various reactions, including N-alkylation and N-arylation. The nucleophilicity of this nitrogen is influenced by the electron-withdrawing nature of the adjacent sulfonyl group. Theoretical calculations can model the transition states for these reactions, helping to predict the most favorable reaction conditions and reagents.

Furthermore, the synthesis of the pyrrolidine ring itself, a core component of this compound, has been the subject of mechanistic studies. For example, copper-catalyzed intramolecular C-H amination reactions of N-fluoro amides have been shown to be an effective method for constructing pyrrolidine rings. nih.govnih.govresearchgate.net DFT calculations on these systems have revealed that the reaction proceeds through a Cu(I)/Cu(II) catalytic cycle. nih.gov The nature of the ligand on the copper catalyst and the halide on the amide reactant have been found to significantly influence the reaction's efficiency. nih.govresearchgate.net These studies provide a framework for predicting the feasibility and outcome of synthetic routes to this compound and its derivatives.

To illustrate the predictive power of theoretical calculations, a hypothetical data table is presented below. This table showcases how computational data could be used to compare the activation energies for different potential reactions on a this compound scaffold, thereby predicting the most likely transformation to occur under a given set of conditions.

Table 1: Hypothetical Calculated Activation Energies for Transformations of a this compound Derivative

| Transformation | Reagent | Position of Reaction | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| C-H Chlorination | Cl₂ | C5 of Pyrrolidine | 1.2 | Moderate |

| C-H Chlorination | Cl₂ | C3 of Pyrrolidine | 1.8 | Low |

| C-H Bromination | Br₂ | C5 of Pyrrolidine | 10.5 | High |

| C-H Bromination | Br₂ | C3 of Pyrrolidine | 12.1 | Very Low |

| N-Alkylation | CH₃I | Sulfonamide Nitrogen | 15.3 | Favorable under basic conditions |

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of chemical reactivity and selectivity.

Intramolecular and Intermolecular Interactions in this compound Systems

The physical and chemical properties of this compound are significantly influenced by a network of intramolecular and intermolecular interactions. These non-covalent forces dictate the compound's conformation, crystal packing, and interactions with other molecules.

A dominant feature of the intermolecular interactions in sulfonamide-containing compounds is hydrogen bonding. nih.gov The sulfonamide group possesses both a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the two sulfonyl oxygen atoms). This allows for the formation of robust hydrogen bond networks in the solid state. Studies on a wide range of sulfonamide crystal structures have shown a strong preference for the amino protons to form hydrogen bonds with the sulfonyl oxygens. nih.gov In the case of this compound, the N-H of the sulfonamide can form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional structures.

The dual character of the sulfonyl group as both a weak hydrogen bond acceptor and a hydrophobic group is another important consideration. nih.gov In environments where strong hydrogen bond donors are absent, the sulfonyl group can engage in hydrophobic interactions.

The table below summarizes the potential intramolecular and intermolecular interactions in this compound systems.

Table 2: Potential Intramolecular and Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Strength | Implication |

| Intermolecular | ||||

| Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | Strong | Crystal packing, physical properties |

| Hydrogen Bond | C-H (Pyrrolidine) | Sulfonyl O | Weak | Fine-tuning of molecular packing |

| van der Waals | Entire Molecule | Entire Molecule | Weak | Overall cohesion in the solid and liquid states |

| Intramolecular | ||||

| Hydrogen Bond | Sulfonamide N-H | Pyrrolidine N | Moderate | Conformational preference |

| Steric Repulsion | Pyrrolidine H's | Methanesulfonamide (B31651) group | Variable | Dictates stable conformers |

Exploration of Biological Activities and Molecular Targets in Pre Clinical Research

Structure-Activity Relationship (SAR) Studies of Pyrrolidin-2-ylmethanesulfonamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies have been crucial in identifying key structural features that govern their potency and selectivity.

Modifications to the core pyrrolidine (B122466) scaffold have been shown to significantly alter the biological profiles of these compounds. Research into pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib—an enzyme conferring antibiotic resistance—demonstrated that specific substitutions are essential for activity. nih.gov Alterations at the R1 position of the most active compounds resulted in reduced inhibitory levels, highlighting the critical nature of an S-phenyl moiety at this location and its distance from the main scaffold. nih.gov

In other studies involving related pyrrolidone scaffolds, the introduction of different heterocyclic rings has been shown to enhance anticancer activity. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed markedly improved antiproliferative effects against human A549 lung cancer cells when modified to include 1,3,4-oxadiazolethione or 4-aminotriazolethione rings. mdpi.com Furthermore, in the context of pyrrolidine-functionalized nucleoside analogs, poor cellular uptake and inefficient bioactivation limited their biological activity. umn.edu This led to the development of a phosphoramidate (B1195095) prodrug, a substituent modification designed specifically to improve cell permeability and metabolic activation. umn.edu

The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical determinant of its interaction with biological targets. SAR studies have shown that modifications in stereochemistry can have profound effects on the inhibitory properties of pyrrolidine derivatives. nih.gov

A prominent example is the compound CP-122,288, a complex analogue with the IUPAC name N-methyl-1-[3-([(2R)-1-methylpyrrolidin-2-yl]methyl)-1H-indol-5-yl]methanesulfonamide. The specific (2R) configuration of the pyrrolidine ring is crucial for its function as a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin (B10506) receptor subtypes. wikipedia.org This stereochemical specificity dictates the precise binding orientation within the receptor pocket, leading to its high-potency effects on neurogenic inflammation, which are 40,000 times greater than those of sumatriptan (B127528). wikipedia.org

In Vitro Biological Activity Assessment (Non-Clinical)

The biological activity of this compound analogues has been evaluated through a variety of non-clinical, in vitro assays to quantify their effects on specific enzymes, receptors, and cell lines.

Analogues featuring the pyrrolidine or sulfonamide scaffold have demonstrated potent inhibitory activity against a range of enzymes implicated in disease. Novel pyrrolidine sulfonamide derivatives have been identified as effective inhibitors of Dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net Similarly, sulfonamide-based peptidomimetic compounds were synthesized as potent inhibitors of µ-calpain, a cysteine protease involved in cellular abnormalities like cancer. nih.gov In the field of oncology, pyrrolidone derivatives have been successfully designed to disrupt the p53-MDM2 protein-protein interaction, leading to tumor growth inhibition. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine and Sulfonamide Analogues

| Compound Class | Target Enzyme | Potency (Value) | Potency (Unit) |

|---|---|---|---|

| Pyrrolidine Sulfonamide Derivative | Dipeptidyl peptidase-4 (DPP-IV) | 11.32 | IC₅₀ (nM) researchgate.net |

| Sulfonamide-based Peptidomimetic | µ-Calpain | 9 | Kᵢ (nM) nih.gov |

| Pyrrolidone Derivative (60a) | p53-MDM2 Interaction | 150.0 | Kᵢ (nM) nih.gov |

| Pyrrolidone Derivative (41) | p53-MDM2 Interaction | 260.0 | Kᵢ (nM) nih.gov |

The interaction of these compounds with cellular receptors is a key aspect of their mechanism of action. The analogue CP-122,288, which contains the this compound structural element, is a powerful example. It acts as a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptors. wikipedia.org While it is only twice as potent as sumatriptan as a vasoconstrictor, its selectivity for neurogenic anti-inflammatory action makes it a valuable research tool for investigating receptor-mediated pathways. wikipedia.org

The potential of pyrrolidine-containing compounds as anticancer agents has been extensively studied using cell-based assays. These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

For example, a specific pyrrolidine derivative demonstrated a potent antiproliferative effect on the DLD-1 colon cancer cell line while showing less activity against the normal CCD-18CO cell line. researchgate.net Sulfonamide-based calpain inhibitors displayed good antiproliferative activity against melanoma (A-375) and prostate cancer (PC-3) cell lines. nih.gov Furthermore, the strategic addition of specific chemical moieties to a pyrrolidone scaffold was shown to significantly enhance its antiproliferative potency against the A549 human lung adenocarcinoma cell line. mdpi.com

Table 2: Antiproliferative Activity of Pyrrolidine Analogues in Cancer Cell Lines

| Compound Description | Cell Line | Cancer Type | Potency (Value) | Potency (Unit) |

|---|---|---|---|---|

| Pyrrolidine Derivative (Compound II) | DLD-1 | Colon Cancer | ~35 | IC₅₀ (µM) researchgate.net |

| Sulfonamide-based Calpain Inhibitor (Compound 3) | PC-3 | Prostate Cancer | 13.9 | IC₅₀ (µM) nih.gov |

| Sulfonamide-based Calpain Inhibitor (Compound 3) | A-375 | Melanoma | 20.3 | IC₅₀ (µM) nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative with 1,3,4-oxadiazolethione ring | A549 | Lung Cancer | 28.0 | % Viability mdpi.com |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative with 4-aminotriazolethione ring | A549 | Lung Cancer | 29.6 | % Viability mdpi.com |

Investigation of Signaling Pathways Modulation

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their therapeutic effects. For pyrrolidine derivatives, pre-clinical research has begun to map their influence on these intricate networks. The diverse biological activities attributed to this class of compounds, ranging from anticancer to anti-inflammatory effects, are often underpinned by their ability to interfere with specific signaling cascades. nih.gov

Researchers utilize a variety of methods to investigate how pyrrolidine derivatives modulate these pathways. A common approach involves cell-based assays where cells are treated with the compound of interest, followed by analysis of key signaling proteins. Techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISAs) are employed to measure changes in the expression levels and phosphorylation status of proteins within a targeted pathway. For instance, a study on a novel pyrrolidine derivative might assess its impact on the NF-κB signaling pathway, a critical regulator of inflammation, by measuring the levels of phosphorylated IκBα and the nuclear translocation of NF-κB subunits.

Furthermore, broader, unbiased approaches like transcriptomics (e.g., RNA-sequencing) and proteomics can provide a global view of the signaling pathways affected by a pyrrolidine derivative. frontiersin.org By comparing the gene or protein expression profiles of treated versus untreated cells, researchers can identify entire pathways that are upregulated or downregulated. This can lead to the discovery of unexpected mechanisms of action and new therapeutic applications. For example, a transcriptomic analysis might reveal that a this compound derivative significantly alters the expression of genes involved in the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.

Identification of Molecular Targets for this compound and its Derivatives

A crucial step in the development of any new therapeutic agent is the identification and validation of its molecular target(s). For this compound and its derivatives, this process involves a range of methodologies designed to pinpoint the specific biomolecules with which these compounds interact to produce their biological effects.

Target Identification and Validation Methodologies

The identification of molecular targets for novel bioactive compounds, including pyrrolidine derivatives, can be approached through several complementary strategies. These can be broadly categorized into direct and indirect methods.

Direct Biochemical Methods: These approaches aim to directly identify the binding partners of a compound. A prominent technique is affinity chromatography , where a derivative of the compound of interest is immobilized on a solid support. nih.govcreative-biolabs.com A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry. creative-biolabs.com For a hypothetical derivative of this compound, this could involve synthesizing a version with a linker arm that allows it to be attached to chromatography beads.

Another powerful direct method is chemical proteomics , which often involves the use of chemical probes that can covalently label their target proteins. exlibrisgroup.com.cn These labeled proteins can then be enriched and identified.

Genetic and Genomic Approaches: These methods infer a compound's target by observing the effects of genetic perturbations. For instance, a shRNA or CRISPR/Cas9 screen can be used to identify genes whose knockdown or knockout confers resistance or sensitivity to the compound. nih.gov If knocking out a specific gene renders cells insensitive to a this compound derivative, it strongly suggests that the protein encoded by that gene is the target or a critical component of the target pathway.

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound. creative-biolabs.comMolecular docking simulations can be used to virtually screen a library of protein structures to identify those that are likely to bind to the compound with high affinity. nih.gov This can provide initial hypotheses that can then be tested experimentally.

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the compound's biological activity. This can involve techniques such as:

In vitro binding assays: Using purified proteins to confirm a direct interaction with the compound.

Site-directed mutagenesis: Mutating the proposed binding site on the target protein to see if it abolishes the compound's effect.

Overexpression or knockdown of the target gene: To demonstrate that the cellular response to the compound is dependent on the level of the target protein.

Table 1: Methodologies for Target Identification

| Methodology | Description | Example Application for a Pyrrolidine Derivative |

|---|---|---|

| Affinity Chromatography | A derivative of the compound is immobilized to isolate binding partners from a cell lysate. nih.govcreative-biolabs.com | A biotin-tagged pyrrolidine derivative is used to pull down its binding proteins, which are then identified by mass spectrometry. |

| CRISPR/Cas9 Screening | A genome-wide screen to identify genes whose knockout leads to resistance or sensitivity to the compound. nih.gov | A CRISPR screen identifies a specific kinase, and its knockout confers resistance to the cytotoxic effects of a pyrrolidine derivative, suggesting it is the target. |

| Molecular Docking | Computational simulation to predict the binding of a compound to the 3D structure of a protein. nih.gov | A pyrrolidine derivative is docked into the active site of various enzymes to predict potential targets, which are then validated experimentally. |

Ligand-Target Interaction Analysis

Once a molecular target has been identified and validated, the next step is to characterize the interaction between the ligand (the this compound derivative) and its target protein in detail. This analysis is crucial for understanding the basis of the compound's potency and selectivity and for guiding further optimization of its structure.

Several biophysical and computational techniques are employed for this purpose:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide a high-resolution 3D structure of the ligand-target complex. This allows for the precise visualization of the binding site and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that hold the ligand in place.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-target interactions in solution, providing information about the dynamics of the interaction and mapping the binding interface on both the ligand and the protein.

Computational Modeling and Molecular Dynamics (MD) Simulations: These in silico methods complement experimental techniques by providing a dynamic view of the ligand-target interaction. MD simulations can be used to predict the stability of the complex, calculate the binding free energy, and identify key residues involved in the interaction. For example, a simulation might reveal that the sulfonamide group of a this compound derivative forms a critical hydrogen bond with a specific amino acid residue in the target's active site.

A study on pyrrolidine derivatives as inhibitors of the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, demonstrated the importance of specific interactions. nih.gov Through molecular docking, it was found that modifications to the amino acid side chain of the pyrrolidine scaffold could enhance binding affinity. nih.gov For instance, the introduction of a larger hydrophobic group at a specific position could lead to more extensive hydrophobic interactions with a corresponding pocket on the Mcl-1 protein, thereby increasing the inhibitory activity of the compound. nih.gov

Table 2: Analysis of Ligand-Target Interactions

| Technique | Information Provided | Example Finding for a Pyrrolidine Derivative |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, showing specific atomic interactions. | The crystal structure reveals that the pyrrolidine ring sits (B43327) in a hydrophobic pocket of the target enzyme, while the sulfonamide group forms hydrogen bonds with the backbone of two key residues. |

| Molecular Dynamics Simulations | Dynamic behavior of the ligand-target complex, binding stability, and identification of key residues. | Simulations show that a specific conformational change in the target protein upon ligand binding is crucial for its inhibitory effect. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). | ITC data confirms a high-affinity interaction between a pyrrolidine derivative and its target, with the binding being driven by favorable enthalpic contributions. |

Advanced Analytical Methodologies for Pyrrolidin 2 Ylmethanesulfonamide Research

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are indispensable for probing the molecular structure of Pyrrolidin-2-ylmethanesulfonamide, providing detailed information about its atomic connectivity and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While direct spectral data for this specific compound is not widely published, expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: 2-substituted pyrrolidines and methanesulfonamides. researchgate.netchemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information. The protons on the pyrrolidine (B122466) ring would appear as a series of complex multiplets, due to spin-spin coupling. The proton at the C2 position, being adjacent to the chiral center and the methanesulfonamide-bearing methylene (B1212753) group, would be diagnostically important. researchgate.net The methylene protons (CH₂) between the pyrrolidine ring and the sulfonamide group are diastereotopic and would likely appear as a complex multiplet. The methyl (CH₃) group on the sulfonamide moiety would be expected to produce a singlet. The N-H protons of the pyrrolidine and sulfonamide groups would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbons in the molecule. libretexts.org The signals for the four distinct carbons of the pyrrolidine ring would appear in the aliphatic region. The chemical shift of the C2 carbon would be influenced by the attached nitrogen and the C-S bond. The methyl carbon of the sulfonamide group would have a characteristic chemical shift. chemicalbook.comnih.gov

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are critical.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection between the pyrrolidine ring, the methylene linker, and the sulfonamide group.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH (Pyrrolidine) | C2 | ~3.0 - 3.5 | ~55 - 65 |

| CH₂ (Pyrrolidine) | C3, C4 | ~1.5 - 2.2 | ~20 - 35 |

| CH₂ (Pyrrolidine) | C5 | ~2.8 - 3.3 | ~45 - 55 |

| CH₂ (Linker) | -CH₂-SO₂ | ~3.1 - 3.6 | ~50 - 60 |

| CH₃ (Sulfonamide) | -SO₂-CH₃ | ~2.9 - 3.1 | ~40 - 45 |

| NH (Pyrrolidine) | N1 | Variable (Broad) | N/A |

| NH₂ (Sulfonamide) | -SO₂-NH₂ | Variable (Broad) | N/A |

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, typically generating a protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₅H₁₂N₂O₂S).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule, which provides structural confirmation. Based on studies of similar sulfonamides, characteristic fragmentation patterns are expected. nih.gov Common fragmentation pathways for protonated sulfonamides include:

Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides. researchgate.net

Loss of sulfur dioxide (SO₂): The neutral loss of 64 Da (SO₂) is a well-documented fragmentation for many sulfonamides upon collision-induced dissociation (CID). nih.govresearchgate.net

Cleavage of the C-S bond: Fission of the bond between the methylene linker and the sulfur atom.

Opening of the pyrrolidine ring: Fragmentation of the heterocyclic ring can also occur, leading to a series of smaller fragment ions.

These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its structure. frontiersin.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Amide) | Stretching | 3300 - 3500 (may be broad) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1320 - 1360 |

| S=O (Sulfonamide) | Symmetric Stretching | ~1140 - 1180 |

| S-N (Sulfonamide) | Stretching | ~900 - 950 |

| C-N (Amine) | Stretching | ~1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugation or significant chromophores. Therefore, it is not expected to show strong absorbance in the visible or near-UV region (200-800 nm). Any observed absorption would likely occur at short wavelengths in the far-UV region (<200 nm), which can be difficult to measure with standard instruments. chromforum.org This technique is therefore of limited use for routine characterization but can be valuable for purity assessment if a UV-active impurity is present.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or degradants, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary method for the purity analysis of non-volatile compounds like this compound. Due to the polar nature of the molecule, a specialized HPLC method is required.

Reversed-Phase (RP-HPLC): A common approach would involve a C18 or C8 column. However, because the analyte is very polar, it may exhibit poor retention with standard acetonitrile/water or methanol/water mobile phases. To overcome this, "aqueous compatible" RP columns are often used, which are stable in highly aqueous mobile phases. hplc.eu The addition of a buffer (e.g., phosphate (B84403) or formate) is necessary to control the pH and ensure consistent ionization of the basic pyrrolidine nitrogen, leading to reproducible retention times and good peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative and often superior technique for very polar compounds. chromforum.org In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent like acetonitrile. Water is used as the strong, eluting solvent. This mode of chromatography can provide excellent retention and separation for polar analytes that are poorly retained in reversed-phase.

Detection is typically performed with a UV detector set to a low wavelength (e.g., ~200-210 nm) or, for greater sensitivity and specificity, with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). chromforum.orgnih.gov

Table 3: Example HPLC Method Parameters for Purity Assessment

| Parameter | Reversed-Phase HPLC | HILIC |

|---|---|---|

| Column | Aqueous C18 (e.g., 4.6 x 150 mm, 5 µm) | Amide or Silica-based HILIC (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |

| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 205 nm or ESI-MS | UV at 205 nm or ESI-MS |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, low volatility, and the presence of active hydrogen atoms (on the two nitrogen atoms) would lead to poor chromatographic performance, including broad peaks and strong adsorption to the column. jfda-online.com

To make the compound suitable for GC analysis, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue. gcms.cz This is typically achieved by reacting the active hydrogens of the amine and sulfonamide groups.

Common Derivatization Strategies:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active protons with non-polar trimethylsilyl (B98337) (TMS) groups. gcms.cz

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable, volatile trifluoroacetyl derivatives. jfda-online.com

Alkylation: Reagents can be used to alkylate the acidic N-H protons, though this is less common for routine analysis than silylation or acylation. nih.gov

Once derivatized, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as fundamental techniques for the qualitative analysis of this compound. These methods are valued for their simplicity, speed, and cost-effectiveness in monitoring reaction progress and assessing sample purity. libretexts.orgyoutube.com

In the analysis of sulfonamides and related compounds, silica (B1680970) gel plates, such as silica gel 60 F254, are commonly employed as the stationary phase. researchgate.netacs.org The choice of mobile phase is critical for achieving optimal separation. For sulfonamides, various solvent systems have been utilized, including mixtures of chloroform (B151607) and methanol. researchgate.net For instance, a mobile phase of chloroform-methanol (89:11, v/v) has proven effective for separating certain sulfonamides. researchgate.net Another system, chloroform-n-heptane-ethanol (3:3:3, v/v/v), has been used for the quantitative evaluation of chromatograms. researchgate.net

Visualization of the separated spots on a TLC/HPTLC plate can be achieved through several methods. Under UV light at 254 nm, compounds that absorb UV light appear as dark spots on a fluorescent background. youtube.com Derivatization with reagents like fluorescamine, followed by measurement of fluorescence remission, can also be used for quantification. researchgate.net

HPTLC offers significant advantages over conventional TLC, including higher resolution, increased sensitivity, and better suitability for quantitative analysis due to the use of plates with smaller and more uniform particle sizes. nih.goviipseries.orgresearchgate.net This enhanced performance allows for the generation of reliable data for identity and purity checks in a research setting. nih.gov

Table 1: Exemplary TLC/HPTLC Systems for Sulfonamide Analysis

| Stationary Phase | Mobile Phase | Detection Method | Application |

| Silica Gel F254 | Chloroform-Methanol (89:11, v/v) | UV (254 nm) | Separation of Sulfadimidine, Sulfadiazine, Sulfaguanidine, and Trimethoprim researchgate.net |

| Silica Gel | Chloroform-n-heptane-ethanol (3:3:3, v/v/v) | Densitometry at 260 nm | Quantitative evaluation of Sulfamethoxazole and Trimethoprim researchgate.net |

| CN Modified Plates | 0.05M H2C2O4:Methanol (0.81:0.19, v/v) | Videodensitometry at 254 and 366 nm | Separation of various sulfonamides and other drugs researchgate.net |

| HPTLC Silica Gel 60 RP-18 w F254s | Varies | UV Light | Analysis of various sulfonamides sigmaaldrich.com |

Electrophoretic Techniques

Capillary Electrophoresis (CE) for Compound Purity and Identity

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of sulfonamides, offering high resolution and short analysis times. nih.govresearchgate.net This method is particularly well-suited for determining the purity and confirming the identity of charged species like this compound. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of sulfonamides, various CE modes can be employed, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). nih.gov In a research context, CE can provide crucial information about the presence of impurities in a sample of this compound. The high efficiency of CE allows for the separation of closely related compounds, which might be challenging to resolve by other chromatographic techniques. nih.govresearchgate.net

The development of CE methods for sulfonamides often involves optimizing parameters such as the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. nih.gov For instance, at a low pH, sulfonamides are typically cationic, facilitating their separation by CE. grupobiomaster.com

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples containing this compound. nih.govresearchgate.net

LC-MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of this compound in intricate matrices. nih.govresearchgate.net

LC-MS is particularly prevalent for the analysis of sulfonamides and pyrrolidine derivatives due to their polarity and thermal lability, which can make GC analysis challenging without derivatization. nih.govjfda-online.com In LC-MS, the liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural elucidation. nih.gov Techniques like LC-MS/MS provide high selectivity and sensitivity, allowing for the detection of trace amounts of the target compound. jfda-online.comnih.gov For instance, a hydrophilic interaction LC-MS/MS method has been developed and validated for the determination of 2-pyrrolidinone (B116388) in swine liver, demonstrating the capability of this technique for analyzing related structures. nih.gov The use of an internal standard, such as a deuterated version of the analyte, can improve the accuracy and precision of quantification. nih.gov

GC-MS can also be employed for the analysis of sulfonamides, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. nih.govoup.com A common derivatization procedure involves methylation followed by acylation. oup.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison with spectral libraries. researchgate.net

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Technique | Sample Requirements | Derivatization | Advantages | Disadvantages |

| LC-MS | Soluble in a suitable liquid mobile phase | Generally not required | High applicability to polar and non-volatile compounds, high sensitivity and selectivity (especially with MS/MS). nih.govjfda-online.com | Matrix effects can suppress or enhance ionization. nih.gov |

| GC-MS | Volatile and thermally stable | Often required for polar compounds like sulfonamides to improve volatility. oup.com | High chromatographic resolution, extensive spectral libraries for identification. researchgate.net | Not suitable for non-volatile or thermally labile compounds without derivatization. nih.gov |

Advanced Hyphenation for Comprehensive Characterization

For an even more in-depth structural characterization of this compound and its potential byproducts or metabolites, advanced hyphenated techniques can be utilized. numberanalytics.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) provides a direct link between chromatographic separation and NMR spectroscopy, offering unambiguous structural information of the separated compounds. news-medical.netresearchgate.net This technique is invaluable for the de novo structure elucidation of unknown impurities or metabolites without the need for isolation. news-medical.net While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. researchgate.net

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) is an enhancement of LC-NMR that addresses some of its sensitivity limitations. nih.gov After separation by LC, the analyte of interest is trapped on a solid-phase extraction cartridge, which can then be washed to remove the protonated mobile phase and eluted with a deuterated solvent directly into the NMR flow probe. This process effectively concentrates the sample and improves the quality of the NMR data obtained. nih.gov

Other advanced techniques include the coupling of multiple analytical methods, such as LC-NMR-MS , which provides complementary information on the mass and structure of the analytes in a single run. researchgate.net

Analytical Method Validation for Research Applications (excluding clinical validation)

The validation of analytical methods is a critical step to ensure that the data generated during research on this compound is reliable and fit for its intended purpose. globalresearchonline.netunodc.org For research applications, method validation establishes the performance characteristics of a method and demonstrates its suitability. The key parameters for non-clinical analytical method validation typically include:

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net In chromatographic methods, this is often demonstrated by the resolution of the analyte peak from other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wu.ac.thwu.ac.th This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.comnih.gov Accuracy is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. For sulfonamide analysis, recoveries are often expected to be within a certain range, for example, 70-120%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comnih.gov Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.netmdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netmdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. wu.ac.thwu.ac.th This provides an indication of its reliability during normal usage.

For research on this compound, validating the analytical methods according to these parameters ensures the quality and integrity of the scientific data generated.

Applications of Pyrrolidin 2 Ylmethanesulfonamide in Chemical Sciences

Pyrrolidin-2-ylmethanesulfonamide as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis, providing a robust scaffold for the construction of more complex molecular architectures. klinger-lab.denih.gov Its inherent chirality and the presence of the sulfonamide group offer opportunities for stereoselective transformations and the introduction of key functional groups.

Precursor for Advanced Organic Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone in the synthesis of a wide array of organic molecules. nih.gov The introduction of a methanesulfonamide (B31651) moiety at the C2 position provides a functional handle that can be exploited for further synthetic manipulations. This makes this compound a key precursor for the synthesis of substituted pyrrolidines, which are integral to many biologically active compounds and complex natural products. nih.govnih.gov The sulfonamide group can influence the reactivity of the pyrrolidine ring and can be used to direct the stereochemical outcome of subsequent reactions.

For instance, derivatives such as 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been prepared and utilized in asymmetric synthesis, demonstrating the utility of the sulfonamide group in creating chiral catalysts. mdpi.com The synthesis of such precursors often starts from readily available chiral pool materials like L-proline, ensuring the enantiopurity of the final products. mdpi.com

Role in Heterocyclic Compound Synthesis

The pyrrolidine ring is a fundamental heterocyclic motif, and this compound is an excellent starting material for the synthesis of more complex heterocyclic systems. nih.gov The nitrogen atom of the pyrrolidine ring and the sulfonamide group can both participate in cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic compounds. nih.gov

Azomethine ylides, which can be generated from pyrrolidine derivatives, are powerful intermediates for the construction of a diverse range of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. mdpi.com The presence of the methanesulfonamide group can influence the reactivity and selectivity of these cycloadditions, providing access to novel heterocyclic structures. These structures are of significant interest due to their potential biological activities. mdpi.comresearchgate.net

Catalytic Applications of this compound Derivatives

The unique structural and electronic properties of pyrrolidine-sulfonamide derivatives make them highly effective in the realm of catalysis, both in organocatalysis and as ligands in metal-catalyzed reactions.

Organocatalysis involving Pyrrolidine-Sulfonamide Moieties

Chiral pyrrolidine derivatives have emerged as a dominant class of organocatalysts, capable of promoting a wide variety of asymmetric transformations with high efficiency and enantioselectivity. nih.govnih.gov The incorporation of a sulfonamide group at the C2 position can significantly enhance the catalytic performance. The sulfonamide moiety can act as a hydrogen bond donor, which is crucial for the activation of substrates and the control of stereoselectivity in many organocatalytic reactions. mdpi.com

For example, D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been successfully employed as organocatalysts in the Michael addition of aldehydes to β-nitroalkenes. mdpi.com The trifluoromethanesulfonamide (B151150) group in these catalysts acts as an effective hydrogen bond donor, facilitating the reaction and leading to high yields and enantioselectivities. mdpi.com

Table 1: Application of Pyrrolidine-Sulfonamide Organocatalysts in Michael Addition

| Catalyst Precursor | Reaction | Product | Enantioselectivity (ee) | Reference |

| 2-(Trifluoromethylsulfonamidoalkyl)pyrrolidine | Michael addition of aldehydes to β-nitroalkenes | Substituted nitroalkanes | High | mdpi.com |

Ligand Design in Metal-Catalyzed Reactions

The design of chiral ligands is a cornerstone of asymmetric metal catalysis. mdpi.com Pyrrolidine-containing phosphine (B1218219) ligands have shown exceptional performance in a variety of metal-catalyzed reactions, including asymmetric hydrogenations. nih.gov The introduction of a methanesulfonamide group onto the pyrrolidine backbone can modulate the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst. rsc.org

Table 2: Examples of Pyrrolidine-Based Ligands in Metal Catalysis

| Ligand Type | Metal | Reaction | Key Features | Reference |

| Pyrrolidine-substituted ferrocene-derived ligands | Rhodium | Asymmetric hydrogenation | Planar, central, and axial chirality | nih.gov |

| (S)-N-methylpyrrolidine-2-carboxylate | Copper | Goldberg-type N-arylation | Efficient for amide arylation | researchgate.net |

Development of Chemical Probes and Tools for Biological Systems (non-therapeutic)

Chemical probes are essential tools for elucidating biological processes and interrogating the functions of proteins and other biomolecules in their native environment. mskcc.orgnih.gov The development of these tools often involves the synthesis of small molecules that can selectively interact with a biological target. nih.gov The pyrrolidine scaffold is an attractive starting point for the design of such probes due to its frequent occurrence in bioactive molecules. mdpi.com

The conversion of a biologically active molecule into a chemical probe often requires the introduction of a functional group for linking to a reporter molecule or a solid support. The methanesulfonamide group in this compound could potentially serve as such a handle. While direct examples of this compound-based chemical probes are not prevalent in the literature, the general strategy involves modifying a known bioactive scaffold. mdpi.com For instance, a pyrrolidine-containing molecule with a known biological target could be functionalized at the methanesulfonamide group to attach a fluorescent dye or a photoaffinity label, enabling the study of its interactions within a cell. mdpi.com This approach allows for the investigation of biological systems without a therapeutic outcome, focusing instead on fundamental biological discovery. nih.gov

An extensive search for research and applications of "this compound" in the field of materials science, including polymer chemistry and non-biological materials, has yielded no specific findings.

Despite the compound being listed by some chemical suppliers as having potential applications in material science, no published research, detailed findings, or data could be retrieved to substantiate this claim. The search did not uncover any studies detailing the use of this compound in the development or modification of polymers or any other non-biological materials.

Therefore, the section on "Contribution to Materials Science Research" cannot be completed at this time due to a lack of available scientific literature on this specific topic.

Future Directions and Emerging Research Avenues for Pyrrolidin 2 Ylmethanesulfonamide

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the quest for greater efficiency, stereoselectivity, and greener methods continues to drive innovation. nih.govnih.gov For a chiral compound like Pyrrolidin-2-ylmethanesulfonamide, stereoselective synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Future synthetic strategies are likely to focus on several key areas:

Asymmetric C–H Functionalization: This powerful technique allows for the direct introduction of functional groups at C-H bonds, offering a more atom-economical and efficient route to complex molecules. acs.org Research into rhodium-catalyzed C-H functionalization of dihydropyrroles has shown high levels of diastereoselectivity and enantioselectivity, a method that could be adapted for precursors of this compound. acs.org

Catalytic Ring-Closing Metathesis: Enyne ring-closing metathesis presents an efficient method for constructing the chiral pyrrolidine ring, a core component of the target molecule. amanote.com This approach is part of a broader set of transition-metal-catalyzed reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, which are continuously being refined for the N-arylation of pyrrolidines. nih.gov

Use of Chiral Auxiliaries: Chiral sulfinamides, particularly tert-butanesulfinamide, have become a "gold standard" for the stereoselective synthesis of amines and their derivatives. researchgate.net These auxiliaries can induce high diastereoselectivity in the formation of the pyrrolidine ring, which is crucial for producing enantiomerically pure final products. researchgate.net

Green Chemistry Approaches: The development of synthetic methods that occur in greener solvents, utilize multicomponent reactions, or proceed without transition metals is a significant trend. nih.gov These strategies aim to reduce the environmental impact and cost of synthesis.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Asymmetric C-H Functionalization | Direct, stereoselective introduction of functional groups onto the pyrrolidine ring. acs.org | Fewer synthetic steps, high atom economy, precise control of stereochemistry. acs.org |

| Ring-Closing Metathesis | Formation of the cyclic pyrrolidine structure from an acyclic precursor using a metal catalyst. amanote.com | Efficient construction of the core heterocyclic ring system. amanote.com |

| Chiral Auxiliaries | Use of a removable chiral molecule (e.g., tert-butanesulfinamide) to guide the stereochemical outcome of a reaction. researchgate.net | High diastereoselectivity, leading to enantiomerically pure products. researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, reduced waste, and rapid generation of molecular diversity. |

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research, accelerating nearly every stage of drug discovery and development. nih.govnih.gov For a compound like this compound, these computational tools offer the potential to rapidly explore its therapeutic possibilities and optimize its properties.

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets with which the compound might interact. mdpi.com

Virtual Screening and De Novo Design: ML models can screen massive virtual libraries of compounds to predict their binding affinity for a specific target. nih.gov Furthermore, generative AI models like Generative Adversarial Networks (GANs) can design entirely new molecules, including pyrrolidine derivatives, with desired pharmacological profiles. nih.govcrimsonpublishers.com

Property Prediction: AI tools are increasingly used to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. crimsonpublishers.commdpi.com This allows researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process, reducing late-stage failures.

Synthesis Planning: AI can predict retrosynthetic pathways, helping chemists devise the most efficient and cost-effective routes to synthesize the target compound and its analogs. nih.gov

| AI/ML Application | Description | Relevance to this compound Research |

| Target Identification | Using algorithms to analyze biological data and identify potential protein targets for a drug. mdpi.com | Uncovering novel mechanisms of action and therapeutic indications. |

| Virtual Screening | Computationally predicting the binding of molecules to a target. nih.gov | Rapidly assessing the compound's potential against a wide range of disease targets. |

| ADME/T Prediction | Predicting pharmacokinetic and toxicity properties of a molecule using computational models. crimsonpublishers.commdpi.com | Optimizing the compound's structure to improve its drug-like qualities. |

| De Novo Design | Generating novel molecular structures with specific desired properties using AI. nih.gov | Creating optimized analogs of this compound with enhanced potency or selectivity. |

Exploration of Undiscovered Biological Interactions (non-clinical)

While the precise clinical profile of this compound is not established, research on structurally similar pyrrolidine derivatives provides a roadmap for exploring its potential non-clinical biological interactions. The pyrrolidine scaffold is present in compounds targeting a wide array of biological systems. frontiersin.org

Future non-clinical studies could investigate interactions with:

Enzymes in Inflammatory Pathways: Some pyrrolidine derivatives have been studied for their inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in anti-inflammatory drug development. nih.govresearchgate.net

Glycosidase and Aldose Reductase: Polyhydroxylated pyrrolidines, also known as aza-sugars, are known inhibitors of enzymes like α-glucosidase and aldose reductase. nih.gov These targets are relevant to metabolic diseases. Guazzelli et al. developed pyrrolidine derivatives showing inhibitory properties against these enzymes. frontiersin.org

Kinases and Cell Signaling: The pyrrolidine core is a feature in many kinase inhibitors. For example, novel 2-pyrrolidone-fused derivatives have been synthesized and evaluated as potential multi-target tyrosine kinase receptor inhibitors, showing potency against VEGFR-2 and PDGFRβ. mdpi.com

Histone Deacetylases (HDACs): Certain spiro[pyrrolidine-3,3-oxindoles] have been identified through chemical proteomics as having potential interactions with HDAC2, a target relevant to cancer therapy. nih.gov

| Potential Biological Target Class | Example(s) | Relevance |

| Inflammatory Enzymes | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Potential anti-inflammatory activity. nih.gov |

| Metabolic Enzymes | α-Glucosidase, Aldose Reductase (ALR2) | Potential role in managing metabolic disorders. frontiersin.orgnih.gov |

| Protein Kinases | VEGFR-2, PDGFRβ | Potential anticancer activity through inhibition of angiogenesis. mdpi.com |

| Epigenetic Modulators | Histone Deacetylase 2 (HDAC2) | Potential applications in oncology. nih.gov |

Expansion into Novel Material Science Applications

The utility of chiral pyrrolidine derivatives is not limited to pharmacology. Their defined three-dimensional structures make them excellent building blocks for advanced materials. A key emerging area is the development of heterogeneous catalysts, where the active molecule is immobilized on a solid support.

A notable example is the creation of a chiral mesoporous hybrid material using pyrrolidine units. nih.gov In this work, a bis-silylated pyrrolidine precursor was synthesized and integrated into a siliceous framework via a fluoride (B91410) sol-gel process. The resulting material, HybPyr, possessed a non-ordered mesoporous structure with the chiral pyrrolidine fragments homogeneously distributed throughout the network. This hybrid material proved to be a highly effective and recyclable heterogeneous catalyst for the asymmetric Michael addition of aldehydes to β-nitrostyrene derivatives, demonstrating high stereocontrol. nih.gov

Future research could expand on this by:

Developing other pyrrolidine-based hybrid materials for different catalytic asymmetric reactions.

Incorporating pyrrolidine derivatives into polymers to create chiral stationary phases for chromatography.

Exploring the use of these materials in sensor technology, where chiral recognition is required.

Advanced Theoretical Modeling for Compound Optimization

Computational chemistry and theoretical modeling are indispensable tools for understanding molecular behavior and guiding the optimization of lead compounds. nih.gov These in silico methods provide insights that are difficult to obtain through experimentation alone.

For this compound, advanced modeling can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a protein target. Docking studies have been used to examine how pyrrolidine derivatives interact with the active sites of enzymes like COX-1/COX-2 and VEGFR-2, helping to explain their inhibitory activity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For pyrrolidine derivatives, 2D and 3D-QSAR models have been developed to design new compounds with enhanced inhibitory activity against targets like MDM2-p53. scispace.com

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of a molecule, allowing for the prediction of its geometry, stability, and spectroscopic properties. researchgate.net This fundamental understanding is crucial for rational drug design.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more realistic view of the binding interactions and stability than static docking models.

| Modeling Technique | Purpose | Application Example for Pyrrolidine Derivatives |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Understanding interactions with enzymes like COX-1/COX-2 nih.gov and VEGFR-2. mdpi.com |

| QSAR | Correlates chemical structure with biological activity. | Designing compounds with improved inhibitory potency against cancer targets. scispace.com |

| DFT Calculations | Determines electronic structure and predicts molecular properties. | Confirming the structure and predicting vibrational spectra of new chiral ligands. researchgate.net |

| MD Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of the compound within a protein's binding pocket. |

Q & A

Q. What are the recommended methods for synthesizing Pyrrolidin-2-ylmethanesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Synthesis Route : The compound is typically synthesized via nucleophilic substitution between pyrrolidine derivatives and methanesulfonyl chloride. For example, reacting 2-pyrrolidinemethanol with methanesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) yields the sulfonamide product .

- Optimization Strategies :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to pyrrolidine derivative to ensure complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Use PPE (gloves, lab coat, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Work in a fume hood to avoid inhalation of airborne particulates.

- Store in a cool, dry place away from oxidizing agents .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with water .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Heterogeneity Analysis : Apply meta-analytical tools (e.g., Cochrane Review methods) to quantify study variability using I² or H statistics. For example, an I² >50% indicates substantial heterogeneity, necessitating subgroup analysis by cell lines or assay conditions .

- Experimental Replication : Standardize protocols (e.g., IC₅₀ determination via MTT assay at 48-hour incubation) to reduce inter-lab variability .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with AMBER force fields to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-group coordination with zinc ions in active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust ligand-protein interactions) .

Q. How can researchers optimize the solubility of this compound for in vivo pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis